![molecular formula C19H20N4O5 B14651905 N-[[2-(3-Methoxyphenyl)cyclohexylidene]amino]-2,4-dinitro-aniline CAS No. 43050-36-8](/img/structure/B14651905.png)
N-[[2-(3-Methoxyphenyl)cyclohexylidene]amino]-2,4-dinitro-aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[[2-(3-Methoxyphenyl)cyclohexylidene]amino]-2,4-dinitro-aniline is an organic compound with a complex structure that includes a methoxyphenyl group, a cyclohexylidene group, and a dinitroaniline group
Preparation Methods
The synthesis of N-[[2-(3-Methoxyphenyl)cyclohexylidene]amino]-2,4-dinitro-aniline typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 3-methoxyphenylcyclohexanone with aniline in the presence of a catalyst to form the intermediate compound. This intermediate is then subjected to nitration using a mixture of nitric acid and sulfuric acid to introduce the nitro groups, resulting in the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of specific catalysts to increase yield and purity.
Chemical Reactions Analysis
N-[[2-(3-Methoxyphenyl)cyclohexylidene]amino]-2,4-dinitro-aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of nitro groups to amino groups.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where the methoxy group can be replaced by other substituents under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the type of reaction and the reagents used.
Scientific Research Applications
N-[[2-(3-Methoxyphenyl)cyclohexylidene]amino]-2,4-dinitro-aniline has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its anti-inflammatory and antimicrobial properties.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[[2-(3-Methoxyphenyl)cyclohexylidene]amino]-2,4-dinitro-aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
N-[[2-(3-Methoxyphenyl)cyclohexylidene]amino]-2,4-dinitro-aniline can be compared with other similar compounds such as:
2-ethyl-2-(3-methoxyphenyl)cyclohexanone oxime: This compound has a similar methoxyphenyl group but differs in its overall structure and chemical properties.
N’-cyclohexylidene-2-(3-methylphenoxy)acetohydrazide: This compound shares the cyclohexylidene group but has different substituents and functional groups.
Properties
CAS No. |
43050-36-8 |
|---|---|
Molecular Formula |
C19H20N4O5 |
Molecular Weight |
384.4 g/mol |
IUPAC Name |
N-[[2-(3-methoxyphenyl)cyclohexylidene]amino]-2,4-dinitroaniline |
InChI |
InChI=1S/C19H20N4O5/c1-28-15-6-4-5-13(11-15)16-7-2-3-8-17(16)20-21-18-10-9-14(22(24)25)12-19(18)23(26)27/h4-6,9-12,16,21H,2-3,7-8H2,1H3 |
InChI Key |
KZGVLZKKMFKALR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2CCCCC2=NNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


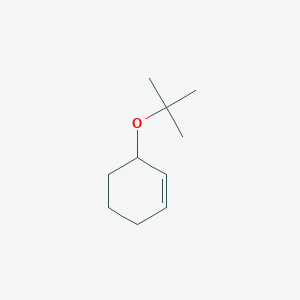
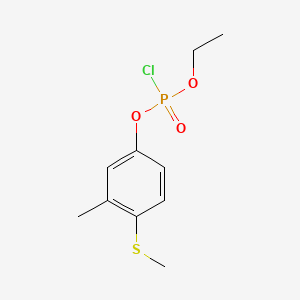
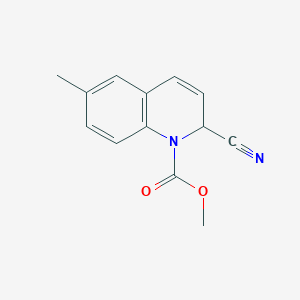
![2-Methoxy-6-methyl-[1,4,3,5]oxathiadiazine 4,4-dioxide](/img/structure/B14651831.png)

![2-Methyl-N-{[(propan-2-yl)oxy]methyl}prop-2-enamide](/img/structure/B14651844.png)
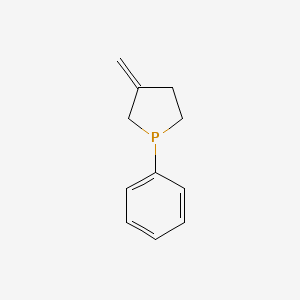
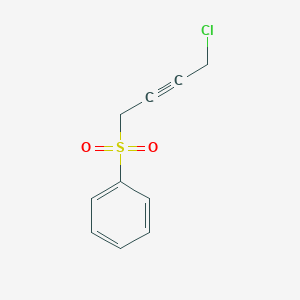
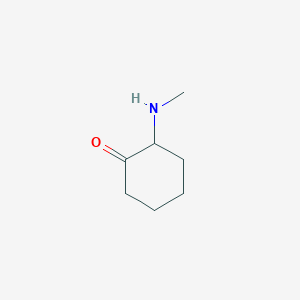
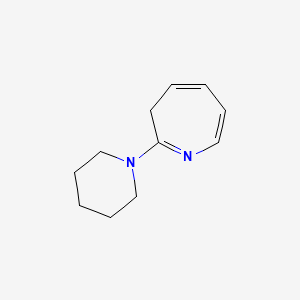
![1-Methoxy-4-[6-(4-nitrophenyl)hexa-1,3,5-trien-1-yl]benzene](/img/structure/B14651878.png)
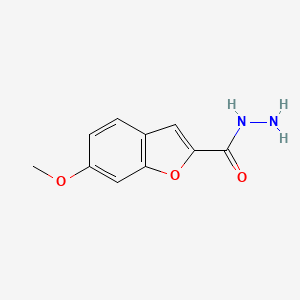
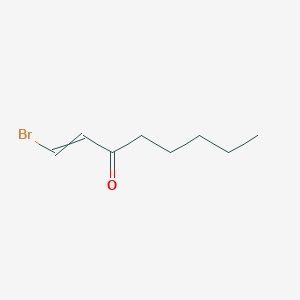
![4-{2-[4-(Trifluoromethyl)phenyl]ethenyl}phenol](/img/structure/B14651912.png)
